molecular formula C6H6BIO2 B1301964 3-Iodophenylboronic acid CAS No. 221037-98-5

3-Iodophenylboronic acid

Cat. No.: B1301964
CAS No.: 221037-98-5
M. Wt: 247.83 g/mol
InChI Key: REEUXWXIMNEIIN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Iodophenylboronic acid is a reactant involved in various chemical reactions . It is used in the synthesis of inhibitors of homoserine transacetylase , a key enzyme involved in the biosynthesis of methionine, an essential amino acid .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It is involved in aerobic oxidative coupling with arenes, coupling with acetals, Boron-Heck arylation with alkenes, N-arylation, and Heck reactions with electrophilic alkenes .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of inhibitors of homoserine transacetylase . This includes the methionine biosynthesis pathway .

Pharmacokinetics

Boronic acids are generally known to have good bioavailability and are often used in drug design due to their ability to form reversible covalent bonds with biological targets .

Result of Action

The result of the action of this compound is the synthesis of inhibitors of homoserine transacetylase . This can potentially lead to the inhibition of methionine biosynthesis, affecting protein synthesis and other methionine-dependent biological processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature and pH . Furthermore, the presence of other reactants and catalysts can also influence the compound’s efficacy in chemical reactions .

Biochemical Analysis

Biochemical Properties

3-Iodophenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of inhibitors of homoserine transacetylase, an enzyme crucial in the biosynthesis of amino acids . Additionally, this compound participates in aerobic oxidative coupling with arenes and coupling with acetals . These interactions are primarily based on the boronic acid moiety’s ability to form reversible covalent bonds with diol-containing biomolecules.

Cellular Effects

This compound influences various cellular processes. It has been shown to interact with cell signaling pathways, affecting gene expression and cellular metabolism. For example, its interaction with diol groups in saccharides can enhance molecular recognition in capillary electrophoresis systems . This interaction can modulate cell signaling pathways by altering the availability of key signaling molecules. Furthermore, this compound can impact cellular metabolism by inhibiting specific enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form reversible covalent bonds with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites. For example, it can inhibit homoserine transacetylase by forming a covalent bond with the enzyme’s active site, thereby preventing substrate binding . Additionally, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. For instance, it participates in the synthesis of inhibitors of homoserine transacetylase, affecting the metabolic flux of amino acid biosynthesis . Additionally, this compound can influence metabolite levels by inhibiting or activating specific enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For example, this compound can be transported into cells via specific transporters that recognize its boronic acid moiety . Once inside the cell, it can bind to proteins that facilitate its distribution to target sites .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. For instance, this compound can be localized to the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can be directed to the nucleus, where it can influence gene expression by interacting with nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Iodophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 3-iodophenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Iodophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenylboronic acid: Similar in structure but with the iodine atom at the para position.

    3-Bromophenylboronic acid: Contains a bromine atom instead of iodine.

    2-Iodophenylboronic acid: Iodine atom at the ortho position.

Uniqueness

3-Iodophenylboronic acid is unique due to its specific reactivity and steric properties conferred by the iodine atom at the meta position. This positioning influences its reactivity in cross-coupling reactions and its ability to form stable complexes with diols, making it particularly valuable in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

(3-iodophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BIO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEUXWXIMNEIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)I)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370252
Record name 3-Iodophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221037-98-5
Record name 3-Iodophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodophenylboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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